molecular formula C13H15FO4 B7998087 O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate

O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate

Cat. No.: B7998087
M. Wt: 254.25 g/mol
InChI Key: ZDUQNICYBCIBML-UHFFFAOYSA-N
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Description

O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate is a chemical compound with the molecular formula C13H15FO4. It is known for its unique structural properties, which include an ethyl oxalate group and a 4-fluoro-3-methylphenyl group. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature environment to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce the 4-fluoro-3-methylphenyl group into target molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • O2-Ethyl O1-[2-(4-chloro-3-methylphenyl)ethyl] oxalate
  • O2-Ethyl O1-[2-(4-bromo-3-methylphenyl)ethyl] oxalate
  • O2-Ethyl O1-[2-(4-methylphenyl)ethyl] oxalate

Uniqueness

O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate is unique due to the presence of the fluorine atom in the 4-fluoro-3-methylphenyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different halogen substitutions .

Properties

IUPAC Name

1-O-ethyl 2-O-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-3-17-12(15)13(16)18-7-6-10-4-5-11(14)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUQNICYBCIBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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